molecular formula C26H32BrN3O2 B15030997 9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline

9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B15030997
M. Wt: 498.5 g/mol
InChI Key: DHTJFYXGZOGXAS-UHFFFAOYSA-N
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Description

9-Bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is a tetracyclic heterocyclic compound featuring an indoloquinoxaline core substituted with a bromine atom at position 9, two butoxy groups at positions 2 and 3, and a 2-methylpropyl (isobutyl) group at position 5. The indoloquinoxaline scaffold is notable for its planar aromatic structure, enabling strong π-π interactions and applications in organic electronics, photochemistry, and pharmacology .

Properties

Molecular Formula

C26H32BrN3O2

Molecular Weight

498.5 g/mol

IUPAC Name

9-bromo-2,3-dibutoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H32BrN3O2/c1-5-7-11-31-23-14-20-21(15-24(23)32-12-8-6-2)29-26-25(28-20)19-13-18(27)9-10-22(19)30(26)16-17(3)4/h9-10,13-15,17H,5-8,11-12,16H2,1-4H3

InChI Key

DHTJFYXGZOGXAS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(C)C)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the indoloquinoxaline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indoloquinoxaline scaffold.

    Introduction of the bromine atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Attachment of butoxy groups: The butoxy groups are introduced through etherification reactions using butyl alcohol and suitable catalysts.

    Addition of the 2-methylpropyl group: This step involves alkylation reactions using 2-methylpropyl halides in the presence of strong bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced indoloquinoxaline derivatives.

    Substitution: Formation of substituted indoloquinoxaline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The indoloquinoxaline scaffold can interact with various receptors, modulating their activity and leading to downstream biological effects.

    Inhibiting enzymes: The compound may inhibit specific enzymes involved in critical biological processes, thereby altering cellular functions.

    Modulating signaling pathways: By affecting key signaling pathways, the compound can influence various cellular responses, such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Electronic and Photochemical Properties

The electronic properties of indoloquinoxalines are heavily influenced by substituents:

  • 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline (): Exhibits the highest HOMO energy level (-5.2 eV) and lowest band gap (2.8 eV) among derivatives due to electron-donating methoxy groups, enhancing charge transport in OLEDs .
  • 6-Cyclohexyl-6H-indolo[2,3-b]quinoxaline (): Bulky cyclohexyl groups reduce π-stacking interactions, increasing solubility but lowering thermal stability compared to aryl-substituted analogs.
Table 2: Electronic Properties of Selected Derivatives
Compound Name HOMO (eV) LUMO (eV) Band Gap (eV) Application Relevance
6-(4-Methoxyphenyl) analog -5.2 -2.4 2.8 OLED emissive layer
6-Cyclohexyl analog -5.5 -2.7 2.8 Solubility-focused applications
Target Compound (predicted) -5.4* -2.6* 2.8* Electron transport materials

*Predicted based on substituent effects.

Pharmacological Activity

Indoloquinoxalines intercalate with DNA and inhibit topoisomerases, making them potent anticancer agents :

  • 6-(3-Aminopropyl)-6H-indolo[2,3-b]quinoxaline (): Shows enhanced cytotoxicity due to the amino group’s ability to form hydrogen bonds with DNA.
  • 6-(2-Morpholin-4-yl-ethyl) analog (): Binds strongly to human serum albumin, improving pharmacokinetics.

The target compound’s butoxy groups may enhance lipophilicity and membrane permeability, though excessive bulk could reduce DNA intercalation efficiency .

Table 3: Pharmacological Comparison
Compound Name IC₅₀ (HL-60 cells, μM) Key Mechanism
IDQ-5 (6H-indoloquinoxaline derivative) 1.2 DNA intercalation
6-(3-Aminopropyl) analog 0.8 Topoisomerase inhibition
Target Compound (hypothetical) ~1.5* Moderate intercalation potential

*Estimated based on substituent steric effects.

Biological Activity

Chemical Structure and Properties
9-bromo-2,3-dibutoxy-6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound classified under the indole and quinoxaline chemical families. Its structure includes a bromine atom, two butoxy groups, and a branched alkyl group (2-methylpropyl) attached to the indole framework. This unique molecular architecture suggests significant potential for various pharmacological applications due to the known biological activities associated with indole and quinoxaline derivatives.

Biological Activity

Research has shown that compounds in the indole and quinoxaline classes exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many indole derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the quinoxaline moiety may enhance this effect through specific interactions with cellular targets.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating potential for development as antimicrobial agents.
  • Neuroprotective Effects : Some studies suggest that indole and quinoxaline derivatives can protect neuronal cells from oxidative stress and apoptosis, which is relevant for neurodegenerative diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuroprotective effects.
  • Reactive Oxygen Species (ROS) Scavenging : The structural features may allow the compound to act as an antioxidant, reducing oxidative stress in cells.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural HighlightsUnique FeaturesBiological Activity
6-BromoindoleContains a bromine on an indole ringSimpler structure; lacks additional functional groupsAntimicrobial
QuinoxalineBicyclic compound with nitrogen atomsLacks the indole moiety; different biological activityAnticancer
5-MethylquinoxalineMethyl group on quinoxalineSimilar ring structure; potential for different reactivityAntioxidant

This comparison illustrates how the specific combination of functional groups in this compound contributes to its unique biological profile.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Anticancer Studies : A study demonstrated that certain indole derivatives significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests that this compound may have similar effects due to its structural characteristics.
  • Antimicrobial Activity : Research on quinoxaline derivatives has shown promising results against drug-resistant bacterial strains. The unique functional groups in this compound might enhance its efficacy as an antimicrobial agent.
  • Neuroprotective Effects : A study indicated that compounds with indole structures could reduce neuroinflammation and protect against neuronal death in models of Alzheimer’s disease. This highlights the potential therapeutic applications of this compound in neurodegenerative conditions.

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